molecular formula C30H35N5O7S B608490 (2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide;(Z)-but-2-enedioic acid CAS No. 911683-33-5

(2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide;(Z)-but-2-enedioic acid

Cat. No.: B608490
CAS No.: 911683-33-5
M. Wt: 609.7 g/mol
InChI Key: AERYWTWBOYIUJS-GCCVQAHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CI-1028, also known as LB-30057, is a potent, highly selective, and orally bioavailable direct thrombin inhibitor. It has been studied extensively for its antithrombotic effects, particularly in the prevention and treatment of thromboembolic conditions. Thrombin inhibitors like CI-1028 represent a new class of drugs that offer therapeutic alternatives for managing thrombosis, especially in the venous side of the systemic circulation .

Properties

CAS No.

911683-33-5

Molecular Formula

C30H35N5O7S

Molecular Weight

609.7 g/mol

IUPAC Name

(2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C26H31N5O3S.C4H4O4/c1-31(22-8-4-5-9-22)26(32)24(16-18-10-12-20(13-11-18)25(27)29-28)30-35(33,34)23-15-14-19-6-2-3-7-21(19)17-23;5-3(6)1-2-4(7)8/h2-3,6-7,10-15,17,22,24,30H,4-5,8-9,16,28H2,1H3,(H2,27,29);1-2H,(H,5,6)(H,7,8)/b;2-1-/t24-;/m0./s1

InChI Key

AERYWTWBOYIUJS-GCCVQAHUSA-N

SMILES

NNC(C1=CC=C(C[C@H](NS(=O)(C2=CC=C3C=CC=CC3=C2)=O)C(NCC4CCCC4)=O)C=C1)=N.O=C(O)/C=C\C(O)=O

Isomeric SMILES

CN(C1CCCC1)C(=O)[C@H](CC2=CC=C(C=C2)/C(=N/N)/N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C1CCCC1)C(=O)C(CC2=CC=C(C=C2)C(=NN)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LB-30057;  LB 30057;  LB30057;  PD-172524;  PD 172524;  PD172524;  CI-1028;  CI 1028;  CI1028; 

Origin of Product

United States

Preparation Methods

Industrial Production Methods: Industrial production of CI-1028 would involve scaling up the laboratory synthesis to a commercial scale. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions: CI-1028 primarily undergoes reactions typical of amide-containing compounds. These include hydrolysis, reduction, and substitution reactions. The compound’s stability and reactivity are influenced by the presence of functional groups that interact with thrombin.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield carboxylic acids and amines, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

Mechanism of Action

CI-1028 exerts its effects by directly inhibiting thrombin, a key enzyme in the coagulation cascade. Thrombin converts fibrinogen to fibrin, leading to clot formation. By inhibiting thrombin, CI-1028 prevents the formation of fibrin clots, thereby reducing the risk of thrombosis. The compound binds to the active site of thrombin with high affinity, blocking its enzymatic activity. This results in prolonged clotting times and reduced thrombus formation .

Comparison with Similar Compounds

Comparison: CI-1028 is unique in its high selectivity and oral bioavailability compared to other thrombin inhibitors. It has shown comparable or superior efficacy in preclinical models of thrombosis. Unlike some other inhibitors, CI-1028 has a favorable benefit/risk profile, with less prolongation of activated partial thromboplastin time and minimal effects on prothrombin time and bleeding time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide;(Z)-but-2-enedioic acid
Reactant of Route 2
(2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide;(Z)-but-2-enedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.